Hexadecyltrimethoxysilane

Descripción general

Descripción

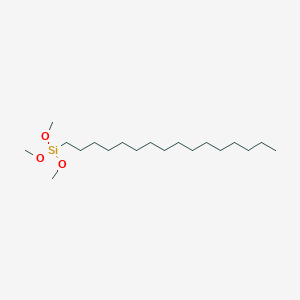

Hexadecyltrimethoxysilane is an organosilicon compound with the molecular formula C19H42O3Si. It is a clear, colorless liquid that is primarily used as a surface modifier and coupling agent. The compound is known for its ability to form hydrophobic coatings, making it valuable in various industrial applications .

Métodos De Preparación

Hexadecyltrimethoxysilane can be synthesized through a sol-gel process. One common method involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of this compound under alkaline conditions. The reaction typically takes place at elevated temperatures and may involve the use of surfactants to control particle size and distribution . Industrial production often employs similar sol-gel techniques, with careful control of reaction parameters to ensure consistent product quality .

Análisis De Reacciones Químicas

Hexadecyltrimethoxysilane undergoes several types of chemical reactions, including:

Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.

Surface Modification: The compound can react with hydroxyl groups on various substrates, forming a covalent bond and rendering the surface hydrophobic.

Functionalization: This compound can be used to functionalize nanoparticles, such as cerium oxide, iron oxide, titanium dioxide, and zinc oxide, to improve their dispersion in nonpolar solvents.

Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed are typically siloxane-based materials with enhanced hydrophobic properties .

Aplicaciones Científicas De Investigación

Surface Modification

HDTMS is primarily used for modifying surfaces to enhance hydrophobicity. This property is crucial in applications where water repellence is desired.

- Hydrophobic Silica Aerogels : HDTMS is employed in the sol-gel process to prepare hydrophobic silica aerogels. These aerogels exhibit low thermal conductivity and high surface area, making them suitable for insulation and other applications .

- Nano-Silica Modification : Research indicates that HDTMS can modify nano-silica surfaces, significantly increasing their water contact angle and reducing hydroxyl group density. This modification enhances the material's applicability in various fields, including coatings and composites .

Coatings and Adhesives

HDTMS plays a critical role in developing advanced coatings and adhesives with improved properties.

- Antibacterial and Waterproof Coatings : A study demonstrated that coatings prepared with HDTMS and nano-titanium dioxide exhibited significant antibacterial properties alongside waterproof characteristics. This dual functionality is beneficial for applications in healthcare and construction .

- Superhydrophobic Coatings : HDTMS has been integrated into polyurethane-based coatings to create superhydrophobic surfaces on steel. These coatings are resistant to corrosion and can be used in harsh environments .

Composite Materials

HDTMS is also utilized in enhancing the mechanical properties of composite materials.

- Polymer Composites : In studies involving polypropylene/kaolin composites, the incorporation of HDTMS improved mechanical strength and thermal stability. This enhancement is attributed to the effective dispersion of kaolin within the polymer matrix facilitated by HDTMS .

- Magnesium Oxide Composites : The addition of HDTMS to magnesium oxide composites has shown to improve water resistance and mechanical properties. The polysiloxane formed from HDTMS hydrolysis contributes to these enhancements by protecting the composite structure from moisture degradation .

Pharmaceutical Applications

In the pharmaceutical sector, HDTMS serves as an intermediate in organic synthesis.

- Drug Delivery Systems : Research indicates that HDTMS can be used to functionalize drug delivery systems, improving their interaction with biological tissues. This application is vital for developing more effective therapeutic agents .

Environmental Applications

HDTMS has potential uses in environmental remediation.

- Water Treatment : The hydrophobic properties of HDTMS can be leveraged in water treatment processes, particularly in removing contaminants from water sources by modifying filtration materials .

Case Studies

Mecanismo De Acción

The primary mechanism by which hexadecyltrimethoxysilane exerts its effects is through the formation of siloxane bonds. When applied to a substrate, the compound hydrolyzes to form silanol groups, which then condense to create a stable, hydrophobic siloxane network. This network effectively reduces the surface energy of the substrate, imparting hydrophobic properties . The long alkyl chain of this compound also contributes to the hydrophobicity by creating a nonpolar surface layer .

Comparación Con Compuestos Similares

Hexadecyltrimethoxysilane is often compared with other alkylsilanes, such as octadecyltrimethoxysilane and dodecyltrimethoxysilane. While all these compounds serve as surface modifiers, this compound is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and ease of application . Similar compounds include:

Octadecyltrimethoxysilane: Known for its longer alkyl chain, providing even greater hydrophobicity but potentially more challenging to apply.

Dodecyltrimethoxysilane: With a shorter alkyl chain, it offers less hydrophobicity but may be easier to handle and apply.

Actividad Biológica

Hexadecyltrimethoxysilane (HDTMS) is a silane coupling agent that has gained significant attention in various fields, particularly in material science and biomedical applications. This article explores its biological activity, focusing on its antibacterial properties, hydrophobic modifications, and potential applications in drug delivery systems.

Chemical Structure and Properties

HDTMS has the molecular formula CHOSi, characterized by a long hydrophobic alkyl chain (hexadecyl) and three methoxy groups. This unique structure allows HDTMS to act as a coupling agent, enhancing the compatibility of organic materials with inorganic substrates.

Antibacterial Activity

Research Findings:

- Antibacterial Efficacy : HDTMS has demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. In studies, polyester fabrics treated with HDTMS showed an antibacterial rate exceeding 99% against these bacteria, indicating its effectiveness as an antimicrobial agent .

- Mechanism of Action : The antibacterial mechanism is believed to involve the disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by the long alkyl chain of HDTMS. This interaction leads to increased permeability of the bacterial cell wall, ultimately resulting in cell lysis .

Hydrophobic Modification

HDTMS is frequently used to modify surfaces for enhanced hydrophobicity. This property is crucial in applications such as coatings for textiles and construction materials.

Table 1: Hydrophobicity Enhancement through HDTMS Modification

| Material | Contact Angle (°) | Treatment Method |

|---|---|---|

| Untreated Polyester | 70 | - |

| HDTMS Modified Polyester | 120 | Dipping method |

| Nano-SiO Modified with HDTMS | 150 | Grafting method |

The contact angle measurements indicate that HDTMS significantly increases the hydrophobicity of treated materials, making them more resistant to water and stains .

Applications in Drug Delivery Systems

Recent advancements have explored the use of HDTMS in nanomedicine, particularly for drug delivery systems. Its ability to modify surface properties can enhance the biocompatibility and functionalization of nanoparticles.

Case Study: Mesoporous Silica Nanoparticles (MSNPs)

- Objective : To develop multifunctional drug delivery systems using MSNPs modified with HDTMS.

- Findings : The modification improved drug loading capacity and release profiles while maintaining biocompatibility. The system was responsive to pH changes, allowing for targeted delivery of chemotherapeutic agents .

Propiedades

IUPAC Name |

hexadecyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20-2,21-3)22-4/h5-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKGMYDENCAJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

224052-41-9 | |

| Record name | Silane, hexadecyltrimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224052-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9066047 | |

| Record name | Silane, hexadecyltrimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, hexadecyltrimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16415-12-6 | |

| Record name | Hexadecyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16415-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016415126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, hexadecyltrimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, hexadecyltrimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975S1VH3IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.